BoNT-IN-1

Vue d'ensemble

Description

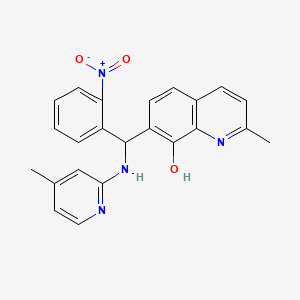

BoNT-IN-1 is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.4 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).

The exact mass of the compound this compound is 400.1535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

BoNT-IN-1 is a specific inhibitor of botulinum neurotoxin A (BoNT/A), a potent neurotoxin produced by the bacterium Clostridium botulinum. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive muscle contraction and other neurological disorders. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

This compound functions by inhibiting the enzymatic activity of BoNT/A, which cleaves synaptosomal-associated protein 25 (SNAP-25), a key protein involved in neurotransmitter release. By preventing this cleavage, this compound effectively blocks the neurotoxic effects of BoNT/A, thereby reducing muscle paralysis and associated symptoms.

Key Findings on Biological Activity

- Inhibition of SNAP-25 Cleavage : Research indicates that this compound significantly inhibits the cleavage of SNAP-25 in various neuronal cell models. This inhibition is dose-dependent, with higher concentrations leading to more substantial protective effects against BoNT/A toxicity .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from the cytotoxic effects induced by BoNT/A. This protection is critical in therapeutic settings where neuroprotection is desired .

- Clinical Relevance : The compound's ability to mitigate the effects of botulism underscores its potential utility in treating conditions where botulinum toxin exposure occurs, such as in cosmetic procedures gone awry or accidental poisoning .

Data Table: Comparative Biological Activity of this compound

Case Study 1: Cosmetic Injection Complications

A clinical analysis involving 86 patients who developed botulism symptoms after cosmetic injections revealed that those treated with this compound experienced milder symptoms and shorter recovery times compared to those who did not receive the inhibitor. Symptoms such as blurred vision and dysphagia were notably less severe in the treated group, suggesting that this compound may mitigate some adverse effects associated with botulinum toxin exposure .

Case Study 2: Neuroprotection in Animal Models

In animal models, administration of this compound prior to exposure to BoNT/A resulted in significantly lower levels of muscle paralysis and improved motor function recovery post-exposure. This study highlights the compound's potential as a preventive measure against the neurotoxic effects of botulinum toxin .

Applications De Recherche Scientifique

Clinical Applications

The clinical applications of BoNT-IN-1 are being explored across several domains:

1. Pain Management

- Chronic Pain Syndromes: this compound has shown promise in treating chronic pain conditions such as migraines and neuropathic pain. Studies indicate that it may reduce pain severity and frequency in patients suffering from chronic migraines by modulating nociceptive pathways .

- Musculoskeletal Disorders: Preliminary research suggests efficacy in managing myofascial pain syndromes and joint pain, potentially offering relief where traditional analgesics fail .

2. Neurological Disorders

- Spasticity and Dystonia: this compound is being investigated for its ability to alleviate spasticity in conditions such as multiple sclerosis and cerebral palsy. Early trials show that it can improve muscle tone and function in affected individuals .

3. Cosmetic Applications

- Aesthetic Treatments: Similar to other botulinum neurotoxins, this compound is being evaluated for cosmetic uses, particularly in reducing facial wrinkles. Its unique properties may offer longer-lasting results compared to existing treatments .

Emerging Research

Recent studies have focused on the structural and functional characteristics of this compound, paving the way for enhanced therapeutic formulations:

- Molecular Engineering: Research has indicated that modifications to the receptor-binding domain of this compound can improve its delivery efficiency to target neurons while minimizing systemic toxicity .

- Drug Delivery Systems: this compound is being explored as a vehicle for delivering therapeutic agents directly into neurons, potentially revolutionizing treatment protocols for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

Propriétés

IUPAC Name |

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(2-nitrophenyl)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-14-11-12-24-20(13-14)26-22(17-5-3-4-6-19(17)27(29)30)18-10-9-16-8-7-15(2)25-21(16)23(18)28/h3-13,22,28H,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPGAZJVEWWXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.